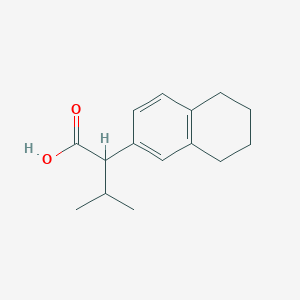![molecular formula C13H14N4O3S2 B253955 Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B253955.png)
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. It may also interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects:
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various diseases such as arthritis and cardiovascular diseases. It has also been shown to have antitumor activity, which may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has several advantages and limitations for lab experiments. Its synthesis is relatively simple and can be carried out using readily available reagents. It is also relatively stable and can be stored for extended periods. However, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, its effects may vary depending on the experimental conditions, which may make it difficult to compare results from different studies.
Future Directions
There are several future directions for the study of Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate. One possible direction is to investigate its potential use as a diagnostic tool for various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, further studies may be needed to determine the optimal experimental conditions for studying its effects, as well as its potential limitations and drawbacks.
Synthesis Methods
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has been synthesized through various methods, including the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with methyl chloroformate and 6-methyl-4-pyrimidinethiol. The reaction takes place in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or acetonitrile. The product is then purified through various techniques such as column chromatography or recrystallization.
Scientific Research Applications
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential use as a diagnostic tool for various diseases such as cancer and Alzheimer's disease.
properties
Product Name |
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate |
|---|---|
Molecular Formula |
C13H14N4O3S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N4O3S2/c1-7-4-10(15-6-14-7)21-5-9(18)17-13-16-8(2)11(22-13)12(19)20-3/h4,6H,5H2,1-3H3,(H,16,17,18) |
InChI Key |
LQLOGBOWRRMZFN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=NC(=C(S2)C(=O)OC)C |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=NC(=C(S2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)

![[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B253883.png)
![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)

![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)



![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)
